2-(1H-indol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
This compound features a hybrid structure combining an indole moiety, a 1,2,4-oxadiazole ring, and a methylpyrazole group linked via an acetamide bridge. The indole core is known for its prevalence in bioactive molecules, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
2-indol-1-yl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-22-10-13(8-19-22)17-20-16(25-21-17)9-18-15(24)11-23-7-6-12-4-2-3-5-14(12)23/h2-8,10H,9,11H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEYHDGTFOFZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel synthetic derivative that combines the indole and pyrazole moieties, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of indole derivatives followed by the introduction of pyrazole and oxadiazole groups. The general synthetic pathway can be outlined as follows:
- Indole Derivative Formation : Indole derivatives are synthesized through various methods, often involving reactions with aldehydes or halides.
- Pyrazole and Oxadiazole Integration : The introduction of the pyrazole and oxadiazole groups is achieved through cyclization reactions with appropriate precursors.
- Final Acetamide Formation : The final step involves acylation to form the acetamide linkage.
Anticancer Properties
Recent studies have highlighted the promising anticancer activity of this compound against various cancer cell lines. Notably, it has been evaluated against HeLa (cervical), MCF-7 (breast), and HT-29 (colorectal) cancer cells.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis, tubulin polymerization inhibition |
| MCF-7 | 0.34 | Cell cycle arrest in G2/M phase |
| HT-29 | 0.86 | Inhibition of tubulin polymerization |
The compound exhibited significant antiproliferative effects with IC50 values indicating potent activity against these cancer cell lines .
The mechanisms underlying the anticancer effects include:
- Tubulin Polymerization Inhibition : Similar to colchicine, this compound disrupts microtubule formation, which is crucial for mitosis, leading to cell cycle arrest and apoptosis.
- Apoptosis Induction : The compound promotes programmed cell death in a dose-dependent manner, which is critical for eliminating cancerous cells.
Case Studies
A notable case study involved the evaluation of this compound's effects on HeLa cells. The study demonstrated that treatment with the compound led to significant morphological changes indicative of apoptosis, such as cell shrinkage and membrane blebbing. Flow cytometry analysis confirmed an increase in the population of cells in the sub-G1 phase, further supporting its role in inducing apoptosis .
Comparative Analysis with Other Compounds
When compared to other known anticancer agents:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Colchicine | 0.5 | Tubulin inhibitor |
| Paclitaxel | 0.15 | Stabilizes microtubules |
| 2-(Indolyl)acetamide | 0.75 | Apoptosis induction |
The synthesized compound shows comparable or superior activity to established drugs like colchicine and paclitaxel in certain contexts .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate indole and pyrazole derivatives. The general synthetic pathway includes:
- Formation of Indole Derivatives : The starting materials often involve indole derivatives that undergo modifications to introduce functional groups necessary for biological activity.
- Introduction of Pyrazole Moiety : The pyrazole ring is integrated into the structure through reactions with appropriate precursors, which enhances the compound's pharmacological properties.
Biological Activities
The biological evaluation of 2-(1H-indol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has revealed several promising activities:
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. For instance:
- Mechanism of Action : One derivative demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating potent anticancer activity. Mechanistic studies suggest that the compound induces apoptosis and arrests the cell cycle at the G2/M phase by inhibiting tubulin polymerization, similar to colchicine's action .
Antimicrobial Properties
Indole and pyrazole derivatives are known for their antimicrobial activities. Compounds containing these moieties have been evaluated for their effectiveness against various bacterial and fungal strains, showing promising results in inhibiting microbial growth .
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds is also notable. Studies have indicated that they can modulate inflammatory pathways, potentially making them candidates for treating conditions like arthritis or other inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Indole Ring | Essential for anticancer activity |
| Pyrazole Substitution | Enhances bioactivity; specific substitutions can increase potency |
| Acetamide Linker | Influences solubility and bioavailability |
Case Studies
Several studies have documented the efficacy of derivatives based on this compound framework:
Case Study 1: Tubulin Polymerization Inhibition
A study synthesized a series of indole-pyrazole derivatives and evaluated their effects on tubulin polymerization. Compound 7d was identified as a potent inhibitor with significant antiproliferative activity across multiple cancer cell lines .
Case Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of similar compounds, revealing that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Target Compound : Contains a 1,2,4-oxadiazole ring connected to a methylpyrazole group and indole-acetamide.
- Z2194302854 : Features a 1,2,4-oxadiazole linked to a pyrimidine-pyrazole system (3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide) .
- 8g (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) : Substitutes the oxadiazole with a thiol group and lacks the methylpyrazole moiety .
- Antioxidant Derivatives (e.g., 3j, 3a): Replace the oxadiazole with a hydroxyimino group but retain the indole-acetamide backbone .
Key Structural Variations
Comparison of Yields and Routes
Enzymatic and Ion Channel Modulation
- 8g : Evaluated for enzyme inhibition (unspecified targets), highlighting the role of the thiol group in binding .
Antioxidant Activity
- 3j, 3a, 3k (Antioxidant Derivatives) : Exhibited FRAP values of 1.2–1.5 mM Fe²+/g and DPPH IC₅₀ of 12–18 μM, comparable to ascorbic acid . Structural analysis linked halogenated phenyl groups to enhanced activity.
Antiproliferative Activity
- FP1-12 (Hydroxyacetamide Derivatives) : Demonstrated IC₅₀ values of 5–20 μM against cancer cell lines, attributed to triazole and imidazole motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
